4-(((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thio)phenol
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Overview
Description
4-(((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thio)phenol is an organic compound that features a phenol group substituted with a 3-methyl-1,2,4-oxadiazol-5-yl)methyl)thio moiety. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thio)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of oxadiazole derivatives without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thio)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like DMSO or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thio)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 4-(((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thio)phenol involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to inhibit enzymes like thymidylate synthase and histone deacetylase, which are crucial for cell proliferation and survival . Additionally, it can interfere with signaling pathways such as NF-kB, leading to reduced inflammation and cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: Shares the oxadiazole core but differs in the substituent on the phenol ring.
5-(((5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole: Another oxadiazole derivative with different substituents, exhibiting unique biological activities.
Uniqueness
4-(((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thio)phenol stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-11-10(14-12-7)6-15-9-4-2-8(13)3-5-9/h2-5,13H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIOFSOIJICYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CSC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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